molecular formula C38H69NO13 B1669154 Clarithromycin CAS No. 81103-11-9

Clarithromycin

Cat. No. B1669154
CAS RN: 81103-11-9
M. Wt: 748 g/mol
InChI Key: AGOYDEPGAOXOCK-KCBOHYOISA-N
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Description

Clarithromycin is a semi-synthetic macrolide antibiotic used to treat bacterial infections in many different parts of the body. It is also used in combination with other medicines to treat duodenal ulcers caused by H. pylori .


Synthesis Analysis

Clarithromycin is a semi-synthetic derivative of erythromycin. The synthesis of Clarithromycin involves the reaction of erythromycin with hydroxylamine in the presence of acetic acid . An unusual impurity, the desosamine hydrazinium salt, is generated in this step of the synthetic pathway .


Molecular Structure Analysis

The molecular formula of Clarithromycin is C38H69NO13 . It is a white to off-white crystalline powder .


Chemical Reactions Analysis

A selective, sensitive, and stability-indicating reversed-phase high-performance liquid chromatography method was developed and validated for the determination of Clarithromycin antibiotic in human plasma .


Physical And Chemical Properties Analysis

Clarithromycin is a white to off-white crystalline powder . It is a macrolide antibiotic and a CYP3A4 inhibitor .

Scientific Research Applications

1. Determination and Stability Assessment in Human Plasma

  • Summary: A selective, sensitive, and stability-indicating reversed-phase high-performance liquid chromatography method was developed and validated for the determination of clarithromycin antibiotic in human plasma .
  • Methods: Liquid chromatography was performed on a 5-µm (100 × 4.6 mm) C8 column at 40°C. The mobile phase consisted of acetonitrile with 0.045M H3PO4 (37:63, v/v) adjusted to pH 6.7 and pumped at a flow rate of 1.2 mL/min .
  • Results: Quantification over the range of 0.05–5.0 µg/mL of plasma was linear, as indicated by a correlation coefficient (R2), 0.9999. The method was validated according to international guidelines .

2. Helicobacter Pylori Eradication

  • Summary: Clarithromycin is a macrolide antimicrobial agent that is the main component of proton pump inhibitor (PPI) triple Helicobacter pylori (H. pylori) eradication therapy .
  • Methods: The combination of proton pump inhibitor (PPI), amoxicillin, and clarithromycin for 7 days has been globally established as the first-line eradication therapy of Helicobacter pylori (H. pylori) .
  • Results: Clarithromycin resistance has rapidly increased, making it a critical component to determine either the success or the failure of the eradication .

3. Treatment of Respiratory Infections

  • Summary: Clarithromycin has been used in the treatment of pneumonia, acute bronchitis, or acute exacerbations of chronic bronchitis .
  • Methods: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: In comparative studies, clarithromycin produced clinical cure rates of 47 to 96%, clinical success rates of 76 to 100%, and bacteriological eradication rates of 57 to 100% .

4. Cell Culture Experiments

  • Summary: Clarithromycin and its derivatives offer versatile pharmacological tools for exploring complex cellular processes in cell culture experiments .
  • Methods: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

5. Treatment of Mild COVID-19 Pneumonia

  • Summary: Clarithromycin is being studied for its efficacy in patients with mild COVID-19 pneumonia who do not require oxygen administration . It is a macrolide antimicrobial agent that has been widely used for bacterial respiratory infectious diseases and also acts as an immunomodulating drug, suppressing cytokine storms in viral respiratory diseases, including influenza .
  • Methods: This is an exploratory, multicentre, open-label, randomised controlled trial. Patients with mild COVID-19 pneumonia who do not require oxygen administration will be enrolled and randomly assigned in a 1:1:1 ratio to group A (administration of clarithromycin 800 mg/day), group B (administration of clarithromycin 400 mg/day) or group C (standard treatment without clarithromycin) .
  • Results: The primary endpoint is the number of days required to improve the clinical symptoms as measured by the severity score .

6. Enhancing Cell Culture Experiments

  • Summary: Clarithromycin, a semi-synthetic derivative of erythromycin, exhibits potent antibacterial activity by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit . It offers versatile pharmacological tools for exploring complex cellular processes in cell culture experiments .
  • Methods: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

7. Bioremediation of Pharmaceuticals

  • Summary: Clarithromycin is used in the bioremediation of pharmaceuticals, a process that has gained significant research efforts . The bacterium Streptomyces rochei, and the fungi Phanerochaete chrysosporium and Trametes versicolor have been characterized for their capability to remove clarithromycin (CLA) and diclofenac (DCF) .
  • Methods: The first experiment was carried out to assess the capability of the bacteria Streptomyces rochei, and two fungi, P. chrysosporium and T. versicolor, to remove CLA and DCF .
  • Results: The removal rate (RR) by S. rochei increased from 24 to 40% at 10 and 100 µg CLA L −1, respectively, averaged over incubation times .

8. Treatment of Skin and Skin Structure Infections

  • Summary: Clarithromycin is used in the treatment of skin and skin structure infections .
  • Methods: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

The FDA has issued a safety announcement on prescribing Clarithromycin to patients with heart disease because of an increase in the risk .

Future Directions

Clarithromycin is currently used to treat a wide variety of bacterial infections. It is also used in combination with other medicines to treat stomach ulcers caused by Helicobacter pylori .

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
Source PubChem
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InChI

InChI=1S/C38H69NO13/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
Source PubChem
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InChI Key

AGOYDEPGAOXOCK-KCBOHYOISA-N
Source PubChem
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Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O
Source PubChem
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Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O
Source PubChem
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Molecular Formula

C38H69NO13
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DSSTOX Substance ID

DTXSID3022829
Record name Clarithromycin
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Molecular Weight

748.0 g/mol
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Physical Description

Solid
Record name Clarithromycin
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Solubility

2.17e-01 g/L
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Mechanism of Action

Clarithromycin is first metabolized to 14-OH clarithromycin, which is active and works synergistically with its parent compound. Like other macrolides, it then penetrates bacteria cell wall and reversibly binds to domain V of the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, blocking translocation of aminoacyl transfer-RNA and polypeptide synthesis. Clarithromycin also inhibits the hepatic microsomal CYP3A4 isoenzyme and P-glycoprotein, an energy-dependent drug efflux pump., Clarithromycin usually is bacteriostatic, although it may be bactericidal in high concentrations or against highly susceptible organisms. Bactericidal activity has been observed against Streptococcus pyogenes, S. pneumoniae, Haemophilus influenzae, and Chlamydia trachomatis. Clarithromycin inhibits protein synthesis in susceptible organisms by penetrating the cell wall and binding to 50S ribosomal subunits, thereby inhibiting translocation of aminoacyl transfer-RNA and inhibiting polypeptide synthesis. The site of action of clarithromycin appears to be the same as that of erythromycin, clindamycin, lincomycin, and chloramphenicol.
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Product Name

Clarithromycin

Color/Form

Colorless needles from chloroform + diisopropyl ether (1:2) ... Also reported as crystals from ethanol

CAS RN

81103-11-9, 116836-41-0
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Melting Point

217-220 °C (decomposes) ... Also reported as mp 222-225 °C, 217 - 220 °C
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Record name Clarithromycin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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